molecular formula C9H8N4O B13901185 1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone

1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone

Cat. No.: B13901185
M. Wt: 188.19 g/mol
InChI Key: SBJVZBWERXPSGC-UHFFFAOYSA-N
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Description

1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone is a heterocyclic compound that contains both pyridazinyl and pyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone typically involves the reaction of 6-amino-3-pyridazinecarboxylic acid with appropriate reagents to form the desired pyridinone structure. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone derivatives.

    Reduction: Formation of reduced pyridazinyl-pyridinone compounds.

    Substitution: Formation of substituted pyridazinyl-pyridinone derivatives.

Scientific Research Applications

1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone: Contains both pyridazinyl and pyridinone moieties.

    6-amino-3-pyridazinyl derivatives: Compounds with similar pyridazinyl structure but different substituents.

    Pyridinone derivatives: Compounds with a pyridinone core but different functional groups.

Uniqueness

This compound is unique due to its dual pyridazinyl and pyridinone structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

1-(6-aminopyridazin-3-yl)pyridin-2-one

InChI

InChI=1S/C9H8N4O/c10-7-4-5-8(12-11-7)13-6-2-1-3-9(13)14/h1-6H,(H2,10,11)

InChI Key

SBJVZBWERXPSGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C2=NN=C(C=C2)N

Origin of Product

United States

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